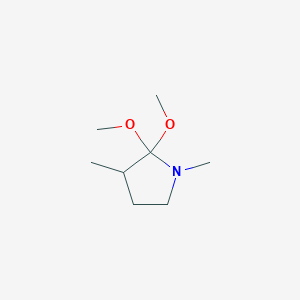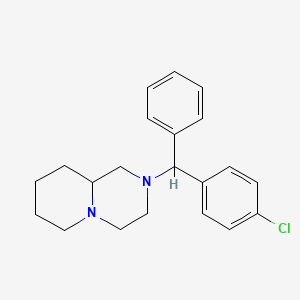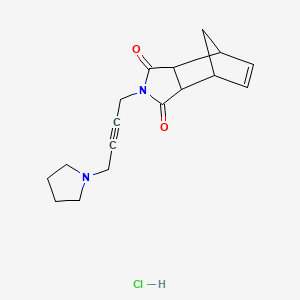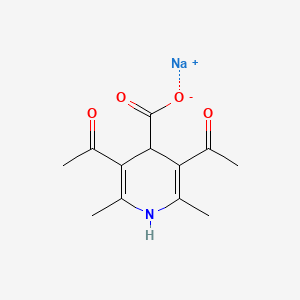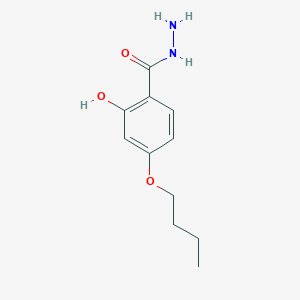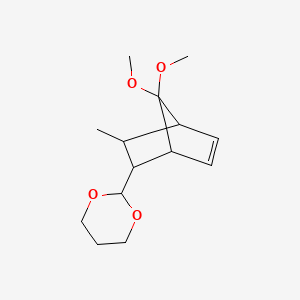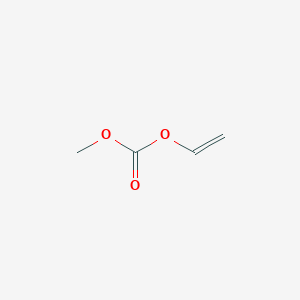
Ethenyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl methyl carbonate is an organic compound with the molecular formula C4H6O3 It is an ester derived from the reaction between ethenyl alcohol (vinyl alcohol) and methyl carbonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl methyl carbonate can be synthesized through the transesterification of dimethyl carbonate with ethenyl alcohol. The reaction typically requires a catalyst, such as a base or an acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the removal of by-products to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as magnesium oxide, can enhance the reaction efficiency and facilitate the separation of the product from the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce ethenyl alcohol and methyl carbonate.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: this compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as titanium butoxide or dibutyltin oxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Major Products
Hydrolysis: Ethenyl alcohol and methyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Ethenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and compounds.
Materials Science: Employed in the development of new materials with specific properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized as a solvent and in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of ethenyl methyl carbonate involves its ability to undergo nucleophilic acyl substitution reactions. The carbonyl carbon in the ester group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of tetrahedral intermediates, which can then collapse to release the leaving group and form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methyl carbonate: Similar in structure but with an ethyl group instead of an ethenyl group.
Dimethyl carbonate: Contains two methyl groups instead of one ethenyl and one methyl group.
Vinyl acetate: Similar in having a vinyl group but with an acetate ester instead of a carbonate ester.
Uniqueness
Ethenyl methyl carbonate is unique due to the presence of the ethenyl group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the vinyl functionality is desired.
Eigenschaften
CAS-Nummer |
32893-16-6 |
|---|---|
Molekularformel |
C4H6O3 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
ethenyl methyl carbonate |
InChI |
InChI=1S/C4H6O3/c1-3-7-4(5)6-2/h3H,1H2,2H3 |
InChI-Schlüssel |
NCHRDVARPJUMRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
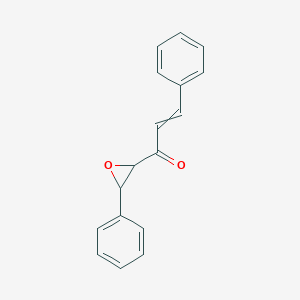
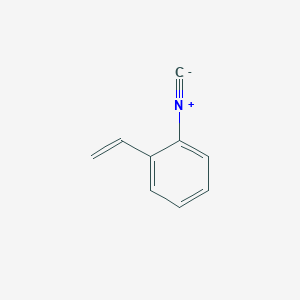
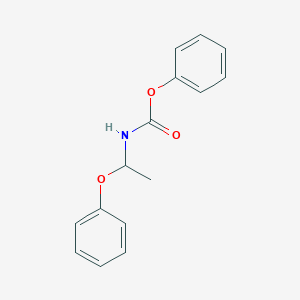
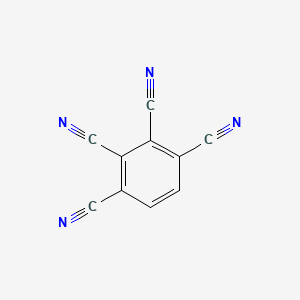
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
